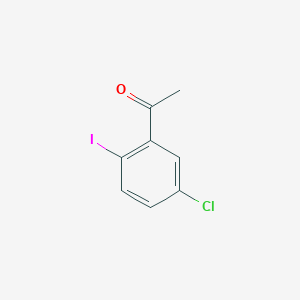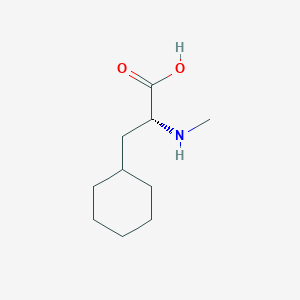
(R)-3-Cyclohexyl-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Cyclohexyl-2-(methylamino)propanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the alpha carbon and a methylamino group attached to the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclohexyl-2-(methylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetic acid.
Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using a reagent such as thionyl chloride (SOCl₂) followed by reaction with methylamine.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of ®-3-Cyclohexyl-2-(methylamino)propanoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH₄) or hydrogenation catalysts to yield the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄, H₂/Pd
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids
Reduction: Cyclohexyl alcohols, cyclohexylamines
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Chemistry
®-3-Cyclohexyl-2-(methylamino)propanoic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and structural similarity to natural amino acids.
Medicine
The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific receptors or enzymes. Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, ®-3-Cyclohexyl-2-(methylamino)propanoic acid is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-fluoro-2-methylpropanoic acid
- ®-3-Fluoro-2-methyl-2-(methylamino)propanoic acid
- 2-Aminoisobutyric acid
- 2-(Methylamino)isobutyric acid
Uniqueness
®-3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific spatial configurations and reactivity profiles. Its chiral nature also enhances its utility in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
GBMDYACPQYNUGA-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CC1CCCCC1)C(=O)O |
Canonical SMILES |
CNC(CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


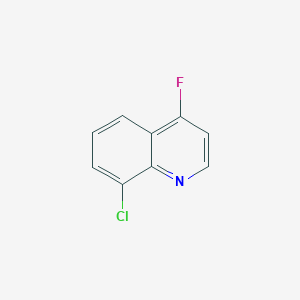
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
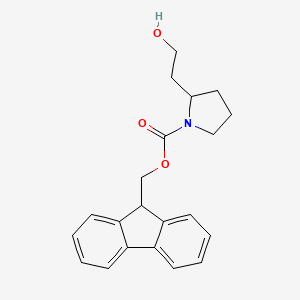
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

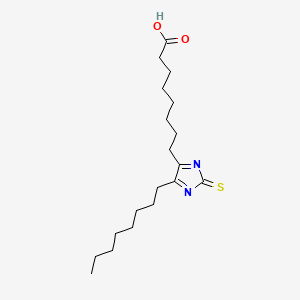
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
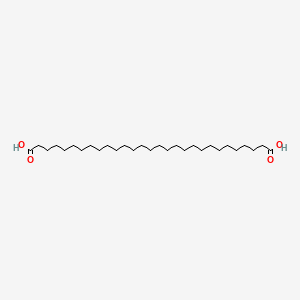
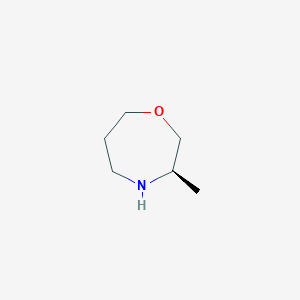
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
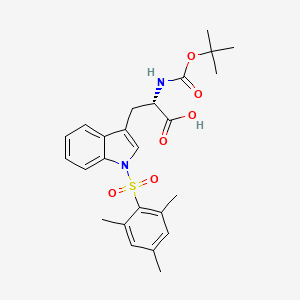
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
